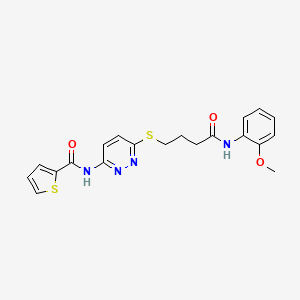

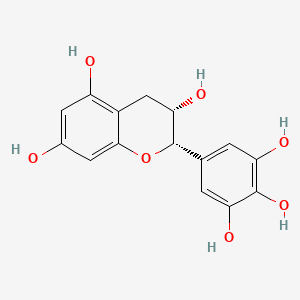

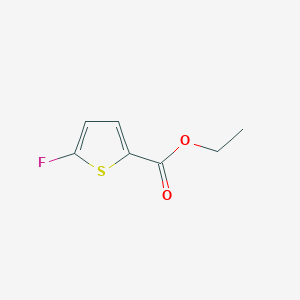

![molecular formula C20H16FN5O2S B2915943 2-[3-[(2-氟苯基)甲基]三唑并[4,5-d]嘧啶-7-基]硫代-1-(4-甲氧基苯基)乙酮 CAS No. 863459-04-5](/img/structure/B2915943.png)

2-[3-[(2-氟苯基)甲基]三唑并[4,5-d]嘧啶-7-基]硫代-1-(4-甲氧基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a triazolopyrimidine, a sulfanyl group, and a methoxyphenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are known to exhibit a variety of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the reaction of a suitable precursor with a triazole under appropriate conditions . The exact method would depend on the specific substituents present in the compound.Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .科学研究应用

除草剂活性

研究表明具有与2-[3-[(2-氟苯基)甲基]三唑并[4,5-d]嘧啶-7-基]硫代-1-(4-甲氧基苯基)乙酮相似的结构的化合物具有很有前景的除草剂特性。一项研究讨论了三唑啉酮衍生物的合成和除草剂活性,它们与所讨论的化合物有一些结构特征。这些衍生物,特别是具有环状酰亚胺型结构的衍生物,表现出显著的除草剂活性,表明了潜在的农业应用 (罗等人,2008)。

抗氧化和抗癌活性

2020 年的一项研究重点关注 3-[(4-甲氧基苯基)氨基]丙烷肼的 novel 衍生物的合成,该衍生物与目标化合物具有结构相似性。这些衍生物显示出有希望的抗氧化活性,其中一些超过了众所周知的抗氧化剂抗坏血酸。此外,它们对人神经胶质瘤和乳腺癌细胞系表现出抗癌活性。这项研究表明类似化合物具有潜在的生物医学应用 (图莫西恩等人,2020)。

光谱和生物活性

2020 年进行的另一项研究探索了与 2-[3-[(2-氟苯基)甲基]三唑并[4,5-d]嘧啶-7-基]硫代-1-(4-甲氧基苯基)乙酮在结构上相关的化合物。该研究包括合成、光谱性质分析、量子化学计算以及对生物活性的评估,例如抗菌和抗氧化特性。这表明此类化合物在各种科学和医学应用中的潜力 (萨拉克,2020)。

作用机制

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The compound has favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to neurodegenerative diseases. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s known that factors such as temperature, pH, and the presence of other molecules can influence the activity and stability of many compounds

属性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2S/c1-28-15-8-6-13(7-9-15)17(27)11-29-20-18-19(22-12-23-20)26(25-24-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVDIIKTMVQDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

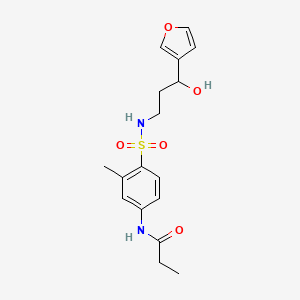

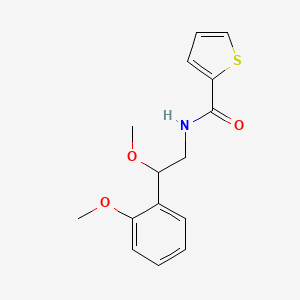

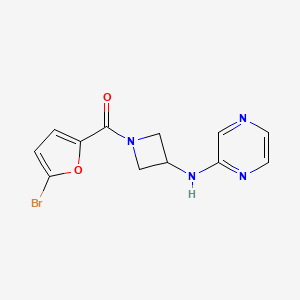

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2915865.png)

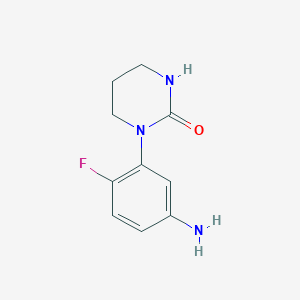

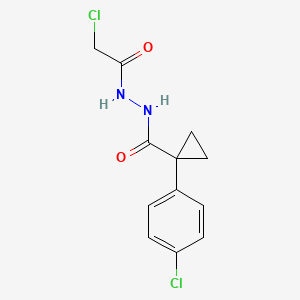

![(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2915868.png)

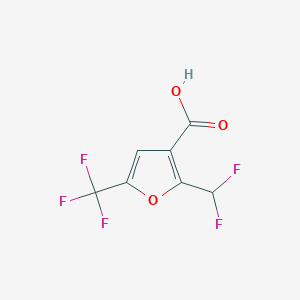

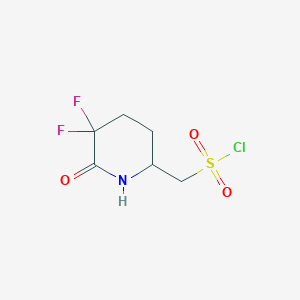

![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2915875.png)